methyl 2-(4-{7-[(2,4-dichlorophenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}piperazin-1-yl)acetate
Description
Methyl 2-(4-{7-[(2,4-dichlorophenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}piperazin-1-yl)acetate is a purine-derived compound featuring a piperazine-acetate moiety and a 2,4-dichlorophenylmethyl substituent. Its structure integrates a bicyclic purine core modified with a dichlorophenyl group at position 7 and a methyl ester-linked piperazine at position 6.
Properties
IUPAC Name |
methyl 2-[4-[7-[(2,4-dichlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N6O4/c1-25-17-16(18(30)24-20(25)31)28(10-12-3-4-13(21)9-14(12)22)19(23-17)27-7-5-26(6-8-27)11-15(29)32-2/h3-4,9H,5-8,10-11H2,1-2H3,(H,24,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDJROARNHITLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC(=O)OC)CC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Pyrimidine Precursors
The purine scaffold is constructed via cyclization of 4,5-diaminopyrimidine derivatives. A representative protocol involves:
- Reacting 4-amino-5-(methylamino)pyrimidin-2(1H)-one with 2,4-dichlorobenzyl bromide in dimethylformamide (DMF) at 80°C for 12 hours.
- Cyclizing the intermediate with triphosgene in dichloromethane (DCM) to introduce the 2,6-dioxo groups.
Critical Parameters :
- Temperature : Excessively high temperatures (>100°C) promote decomposition.
- Base Selection : Potassium carbonate yields higher regioselectivity for N7-benzylation compared to triethylamine.
Functionalization of the Piperazine-Acetate Moiety
Synthesis of Piperazine-1-Acetic Acid
Piperazine-1-acetic acid is prepared via:
- Alkylation : Reacting piperazine with ethyl bromoacetate in acetonitrile at reflux (82°C) for 6 hours.
- Hydrolysis : Treating the ester with 2M NaOH in methanol/water (1:1) at 25°C for 2 hours.
Yield Optimization :
- Solvent : Acetonitrile improves alkylation efficiency over THF (78% vs. 62%).
- Stoichiometry : A 1:1.2 ratio of piperazine to ethyl bromoacetate minimizes di-alkylation byproducts.
Coupling of Purine and Piperazine Components
Nucleophilic Aromatic Substitution
Intermediate A reacts with piperazine-1-acetic acid under SNAr conditions:
- Heating at 110°C in n-butanol with triethylamine for 24 hours.
- Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) yields the coupled product.
Challenges :
Mitsunobu Coupling
An alternative method employs diethyl azodicarboxylate (DEAD) and triphenylphosphine:
- Reacting Intermediate A with piperazine-1-acetic acid in THF at 0°C → 25°C for 12 hours.
- Isolating the product by precipitation in cold water.
Advantages :
- Mild Conditions : Avoids high temperatures, preserving stereochemistry.
- Yield : 68% vs. 52% for SNAr.
Esterification of the Acetic Acid Side Chain
Fischer Esterification
The final step converts the carboxylic acid to a methyl ester:
- Refluxing in methanol with concentrated H2SO4 (catalyst) for 6 hours.
- Neutralizing with NaHCO3 and extracting with DCM.
Characterization Data :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| SNAr Coupling | 52 | 98.2 | Scalability |
| Mitsunobu Coupling | 68 | 99.1 | Stereochemical control |
| Fischer Esterification | 95 | 99.5 | Simplicity |
Industrial-Scale Considerations
Cost-Effective Reagent Selection
Chemical Reactions Analysis
Types of Reactions
methyl 2-(4-{7-[(2,4-dichlorophenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}piperazin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the purine and piperazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts such as palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or demethylated products.
Scientific Research Applications
methyl 2-(4-{7-[(2,4-dichlorophenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}piperazin-1-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-(4-{7-[(2,4-dichlorophenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}piperazin-1-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the 2,4-dichlorophenyl group enhances its binding affinity and specificity towards certain targets, making it a valuable compound for drug development.
Comparison with Similar Compounds
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid
- Structure : Contains a piperazine ring linked to an acetic acid group, protected by an Fmoc (fluorenylmethyloxycarbonyl) group.
- Key Differences : Unlike the target compound, this analogue lacks the purine core and dichlorophenyl substituent. The Fmoc group enhances solubility in organic solvents but reduces bioavailability compared to the methyl ester in the target compound.
- Applications : Primarily used in peptide synthesis as a protecting group, highlighting the role of piperazine-acetate derivatives in facilitating chemical modifications .
Table 1: Comparison of Piperazine-Linked Compounds
Heterocyclic Derivatives with Dichlorophenyl Substituents
Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]pyridine-5,6-Dicarboxylate
- Structure: Features a tetrahydroimidazopyridine core with nitro and cyano substituents.
- Key Differences : While the target compound utilizes a purine scaffold, this derivative employs an imidazopyridine system. Both compounds share aromatic substituents (dichlorophenyl vs. nitrophenyl), which influence electronic properties and binding affinity.
- Synthesis : Prepared via a one-pot, two-step reaction involving cyclization and substitution, contrasting with the target compound’s likely multi-step purine functionalization .
Table 2: Heterocyclic Compound Comparison
Ester-Containing Pharmacophores
8-(4-Halophenyl)-5-Methyl-8-(2-Piperidin-1-Ylethoxy)-8H-[1,2,4]Oxadiazolo[3,4-c][1,4]Thiazin-3-Ones
- Structure : Combines oxadiazolo-thiazine and piperidine-ethoxy groups with halogenated aryl substituents.
- Key Differences : The ester group in the target compound is part of a piperazine-acetate side chain, whereas this analogue uses a piperidine-ethoxy linkage. Piperidine-based synthesis (e.g., reflux with triethylamine) may offer insights into optimizing the target compound’s piperazine functionalization .
Table 3: Ester/Carboxylate Functional Group Analysis
Biological Activity
Methyl 2-(4-{7-[(2,4-dichlorophenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}piperazin-1-yl)acetate is a complex organic compound with significant potential in medicinal chemistry. Its structure features a purine core linked to a piperazine ring and a dichlorophenyl group, which contribute to its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound. It has the following structural formula:
Key Structural Features
| Feature | Description |
|---|---|
| Purine Core | Central structure providing nucleobase-like properties |
| Piperazine Ring | Enhances solubility and biological interactions |
| Dichlorophenyl Group | Increases lipophilicity and potential target interactions |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Nucleotide-binding Sites : The purine core can mimic adenosine or guanosine, allowing it to bind to purinergic receptors.
- Enzyme Inhibition : The compound may inhibit enzymes involved in nucleotide metabolism or signaling pathways.
- Receptor Modulation : The piperazine moiety can enhance binding affinity to various receptors involved in cellular signaling.
Therapeutic Applications
Research has indicated several therapeutic potentials for this compound:
- Anticancer Activity : Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines due to their ability to interfere with cell proliferation and induce apoptosis.
- Antiviral Properties : Some derivatives of purine compounds have demonstrated antiviral activity against RNA and DNA viruses.
Case Study 1: Anticancer Efficacy
In a study published by PMC, methyl derivatives similar to the compound were tested for their anticancer properties against the A431 cell line. The results indicated significant growth inhibition at concentrations below 10 µM, suggesting that the structural components play a crucial role in enhancing cytotoxicity through targeted action on cellular pathways .
Case Study 2: Antiviral Screening
Research conducted on structurally related compounds revealed promising antiviral activity against various viral strains. The mechanism involved interference with viral replication processes through competitive inhibition at nucleotide-binding sites .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds.
| Compound Name | Biological Activity |
|---|---|
| Methyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate | Moderate anticancer activity |
| Methyl (2,4-dichlorophenoxy)acetate | Antiviral properties |
These comparisons illustrate that while similar compounds exhibit some biological activities, the unique combination of structural features in this compound may confer enhanced potency.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
